5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that features a tetrahydrofuran ring attached to an oxadiazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of the tetrahydrofuran derivative, which is then reacted with appropriate reagents to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the oxadiazole ring.
Scientific Research Applications
5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and tetrahydrofuran-containing molecules. Examples are:
- 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole
- 5-(Tetrahydrofuran-2-yl)methyl-1,3,4-oxadiazole
Uniqueness
What sets 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid apart is the presence of both the tetrahydrofuran and oxadiazole rings, along with the carboxylic acid group. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrofuran moiety attached to an oxadiazole ring, which is known for its ability to interact with various biological targets. The molecular formula is C8H11N3O4, with a molecular weight of 199.19 g/mol.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance:
- A study found that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types, including colon and breast cancer cells. Specifically, some compounds showed IC50 values around 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate to potent activity .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. A review highlighted that oxadiazole derivatives possess antibacterial and antifungal activities:
- Antibacterial : Compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .
- Antifungal : The compound has shown efficacy against fungi like Candida albicans, indicating its potential use in treating fungal infections .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can modulate the activity of enzymes involved in key metabolic pathways.
- Receptor Interaction : It may bind to receptors that regulate cell proliferation and apoptosis, leading to anticancer effects.
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity. Notably, one derivative demonstrated a remarkable ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results revealed that certain compounds exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells .
Summary of Findings
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)4-5-2-1-3-13-5/h5H,1-4H2,(H,11,12) |
InChI Key |
KNQYPNYFSKQBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.